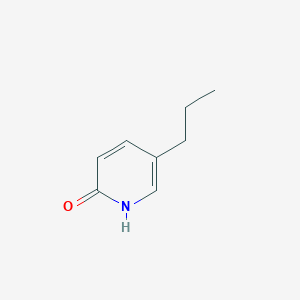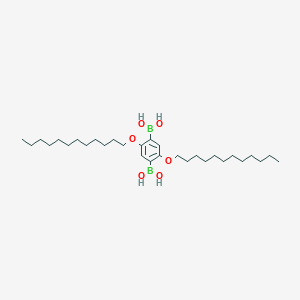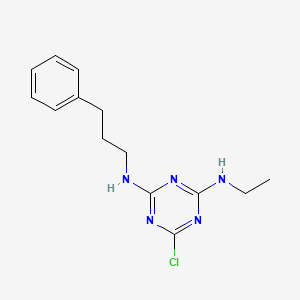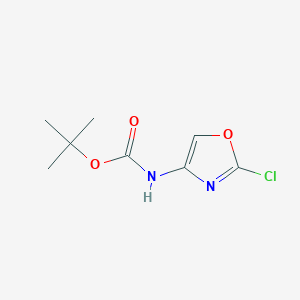
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes four chlorine atoms and two amino groups attached to an anthracene-9,10-dione core. It is known for its vibrant color and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione can be synthesized through a multi-step process involving the chlorination of anthraquinone followed by amination. The typical synthetic route involves:
Chlorination: Anthraquinone is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2,4,6, and 8 positions.
Amination: The chlorinated anthraquinone is then reacted with ammonia or an amine source under high temperature and pressure to replace the chlorine atoms at the 1 and 5 positions with amino groups.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Large-scale Chlorination: Using industrial chlorinators to chlorinate anthraquinone.
High-pressure Amination: Employing high-pressure reactors to facilitate the amination process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted anthraquinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the dye and pigment industry for producing vibrant colors.
Wirkmechanismus
The mechanism of action of 1,5-diamino-2,4,6,8-tetrachloroanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
1,5-Diamino-2,4,6,8-tetrabromoanthracene-9,10-dione: Similar structure but with bromine atoms instead of chlorine.
1,5-Diamino-2,6-dibromoanthracene-9,10-dione: Contains two bromine atoms instead of four chlorine atoms.
1,4,5,8-Tetrachloroanthraquinone: Lacks amino groups but has a similar chlorinated anthraquinone core.
Uniqueness: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione is unique due to its specific arrangement of amino and chloro groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
83578-91-0 |
|---|---|
Molekularformel |
C14H6Cl4N2O2 |
Molekulargewicht |
376.0 g/mol |
IUPAC-Name |
1,5-diamino-2,4,6,8-tetrachloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl4N2O2/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2H,19-20H2 |
InChI-Schlüssel |
LBZKZHPJFBLXLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=C1Cl)N)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



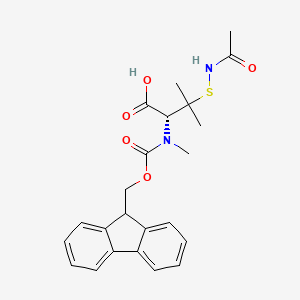

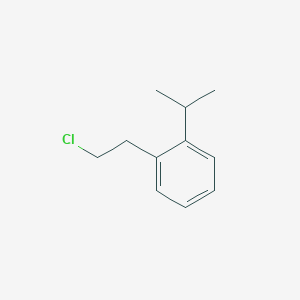
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)

![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)

![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)
